molecular formula C20H20ClN3O2S B2497132 (4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone CAS No. 897488-81-2

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

Cat. No. B2497132
CAS RN: 897488-81-2
M. Wt: 401.91
InChI Key: HZZFYYWGYGESIS-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals that incorporate both benzo[d]thiazole and piperazine units. This molecular architecture is noted for its significance in medicinal chemistry due to its diverse biological activities. Research on similar compounds has identified them as promising chemotypes for anti-mycobacterial activity among other potential therapeutic applications (S. Pancholia et al., 2016).

Synthesis Analysis

The synthesis of such compounds often involves multi-step organic reactions, starting from benzo[d]thiazole derivatives coupled with various piperazine analogs. For instance, a series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones were synthesized and showed potential anti-tubercular activity (S. Pancholia et al., 2016).

Molecular Structure Analysis

Structural exploration, including X-ray diffraction and Hirshfeld surface analysis, of related compounds, has contributed to understanding the molecular conformations and intermolecular interactions crucial for their biological activities. Such analyses help in rationalizing the pharmacophoric elements of these compounds (S. Prasad et al., 2018).

Chemical Reactions and Properties

The chemical properties of these compounds include their reactivity towards various substrates, which is essential for their antimicrobial and antitumor activities. The structural moieties within these molecules contribute to their reactivity and interaction with biological targets, as demonstrated by their anti-mycobacterial and antitumor evaluations (R. Bhole et al., 2011).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and stability, are influenced by the compound's molecular structure. These properties are crucial for determining the compound's suitability for further development as a therapeutic agent. Analysis of closely related compounds has provided insights into how structural modifications can affect these physical properties (M. Wujec et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity with nucleophiles and electrophiles, acid-base behavior, and stability under physiological conditions, define the compound's pharmacokinetic profile and its interaction with biological systems. Research into similar compounds highlights the importance of these chemical properties in determining the molecules' biological activities and potential as therapeutic agents (A. Amani et al., 2012).

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have explored the synthesis of compounds with structural similarities to "(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone" and their antimicrobial activities. For instance, Patel, Agravat, and Shaikh (2011) synthesized a series of compounds by condensing acid chlorides with 2-hydroxyethyl piperazine and 2,3-dichloropiperazine, which were then screened for in vitro antimicrobial activity, showing variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Additionally, Mhaske, Shelke, Raundal, and Jadhav (2014) reported the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives with moderate to good antimicrobial activity (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Biological Activity

The discovery of potent antagonists for specific receptors highlights the importance of structural modifications in enhancing biological activity. Romero et al. (2012) synthesized small molecule antagonists for the G protein-coupled receptor NPBWR1 (GPR7), showcasing the impact of substituent modification on compound potency (Romero et al., 2012). Another study by Wang, Gao, Xu, and Zheng (2017) focused on synthesizing a PET agent for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the compound's potential in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).

Future Directions

The future directions for research on this compound could involve further exploration of its potential as a quorum sensing inhibitor . Additionally, computational calculations suggest that similar compounds could be a good template for further drug development .

properties

IUPAC Name

[4-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-13-7-8-15(21)18-17(13)22-20(27-18)24-11-9-23(10-12-24)19(25)14-5-3-4-6-16(14)26-2/h3-8H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZZFYYWGYGESIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone

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